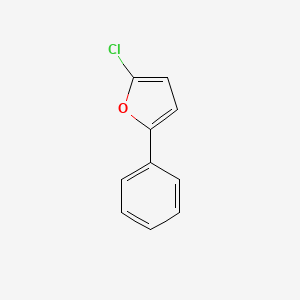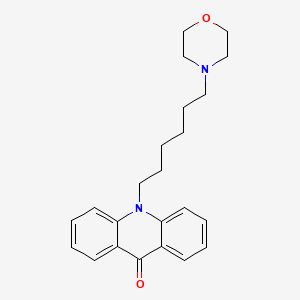
10-(6-Morpholinohexyl)acridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(6-Morpholinohexyl)acridin-9(10H)-one: is a chemical compound that belongs to the acridine family. Acridines are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, biology, and materials science. This compound, in particular, has a morpholino group attached to a hexyl chain, which is further connected to the acridine core. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-(6-Morpholinohexyl)acridin-9(10H)-one typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through various methods, including the cyclization of N-phenylanthranilic acid or the condensation of diphenylamine with formaldehyde.
Attachment of the Hexyl Chain: The hexyl chain can be introduced through a nucleophilic substitution reaction, where a suitable hexyl halide reacts with the acridine core.
Introduction of the Morpholino Group: The morpholino group can be attached to the hexyl chain through a nucleophilic substitution reaction, where morpholine reacts with the hexyl halide intermediate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for achieving high yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: 10-(6-Morpholinohexyl)acridin-9(10H)-one can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the acridine core or the hexyl chain are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic or electrophilic reagents, depending on the specific substitution reaction, are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while reduction may produce dihydroacridine derivatives.
科学的研究の応用
Chemistry: 10-(6-Morpholinohexyl)acridin-9(10H)-one is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a fluorescent probe. The acridine core exhibits fluorescence properties, making it useful for imaging and tracking biological processes.
Medicine: The compound is investigated for its potential therapeutic applications. Acridine derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may exhibit similar properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of materials with specific properties. Its unique structure can be exploited to create materials with enhanced performance in various applications.
作用機序
The mechanism of action of 10-(6-Morpholinohexyl)acridin-9(10H)-one depends on its specific application. In biological systems, the compound may interact with nucleic acids, proteins, or other biomolecules, leading to various effects. The acridine core can intercalate into DNA, disrupting its structure and function. The morpholino group may enhance the compound’s binding affinity and specificity for certain molecular targets.
類似化合物との比較
Acridine: The parent compound of 10-(6-Morpholinohexyl)acridin-9(10H)-one, known for its wide range of biological activities.
9-Aminoacridine: A derivative of acridine with an amino group, used as an antiseptic and in DNA staining.
Acriflavine: A mixture of acridine derivatives used as an antiseptic and in biological research.
Uniqueness: this compound is unique due to the presence of the morpholino group and the hexyl chain. These structural features may enhance its biological activity and specificity compared to other acridine derivatives. The compound’s unique structure allows for the exploration of new chemical reactions and the development of novel applications in various fields.
特性
分子式 |
C23H28N2O2 |
|---|---|
分子量 |
364.5 g/mol |
IUPAC名 |
10-(6-morpholin-4-ylhexyl)acridin-9-one |
InChI |
InChI=1S/C23H28N2O2/c26-23-19-9-3-5-11-21(19)25(22-12-6-4-10-20(22)23)14-8-2-1-7-13-24-15-17-27-18-16-24/h3-6,9-12H,1-2,7-8,13-18H2 |
InChIキー |
TTZSUAVLDKLOHU-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCCCCN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



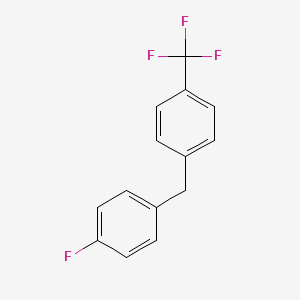
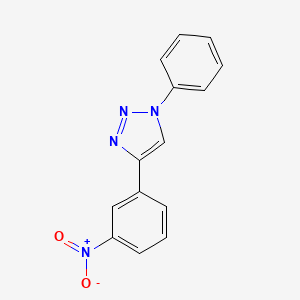
![Tert-butyl 2-amino-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B14133673.png)

![1-[2-(2-Thienyl)ethyl]-3-pyrrolidinemethanamine](/img/structure/B14133682.png)
![3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14133690.png)

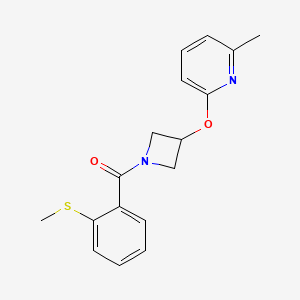

![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate](/img/structure/B14133710.png)
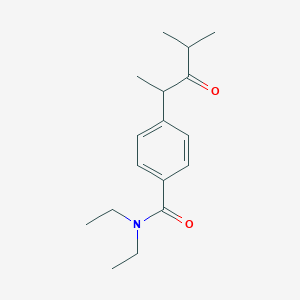
![2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14133714.png)
